molecular formula C23H35O2 B079602 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate CAS No. 14166-03-1

2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate

Cat. No.: B079602
CAS No.: 14166-03-1
M. Wt: 340.5 g/mol
InChI Key: UTINEQJTEXCBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate is a complex organic compound with a unique structure. It belongs to the class of guaiane sesquiterpenoids and is known for its presence in various natural sources such as essential oils from plants like Melaleuca leucadendra . This compound is characterized by its intricate molecular structure, which includes a phenylacetate group attached to a dimethyl-octahydroazulenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate typically involves several steps. One common method includes the hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylacetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate is unique due to its specific combination of functional groups and its presence in natural sources. Its distinct chemical structure imparts unique properties that make it valuable in various scientific and industrial applications.

Properties

CAS No.

14166-03-1

Molecular Formula

C23H35O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate

InChI

InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3

InChI Key

UTINEQJTEXCBGS-UHFFFAOYSA-N

SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3

14166-03-1

Origin of Product

United States

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